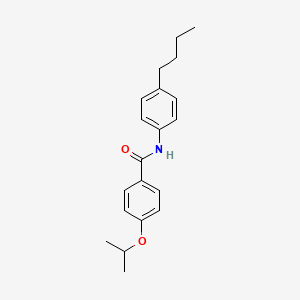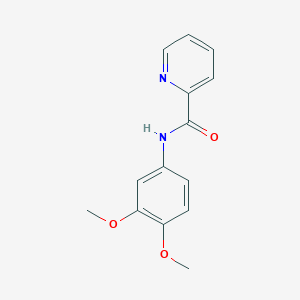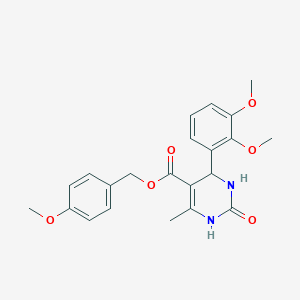
N-(4-butylphenyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-4-isopropoxybenzamide, commonly known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule drug that has been used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions.
作用机制
BIBP 3226 selectively blocks the neuropeptide Y1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Neuropeptide Y1 receptor activation has been implicated in various physiological and pathological processes, including food intake, energy metabolism, cardiovascular function, and cancer progression. BIBP 3226 binds to the neuropeptide Y1 receptor with high affinity and inhibits its downstream signaling pathways, leading to the suppression of neuropeptide Y1 receptor-mediated effects.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce food intake, body weight, and adiposity in rats and mice, indicating its potential as an anti-obesity drug. BIBP 3226 has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats, suggesting its potential as an anti-diabetic drug. In addition, BIBP 3226 has been reported to reduce blood pressure and heart rate in rats, indicating its potential as an anti-hypertensive drug. Moreover, BIBP 3226 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and melanoma, suggesting its potential as an anti-cancer drug.
实验室实验的优点和局限性
BIBP 3226 has several advantages for lab experiments, including its high selectivity and potency for the neuropeptide Y1 receptor, its availability in pure form, and its well-established synthesis method. However, BIBP 3226 also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions. These limitations should be taken into consideration when using BIBP 3226 in lab experiments.
未来方向
There are several future directions for the research on BIBP 3226. First, further studies are needed to investigate the mechanisms underlying the effects of BIBP 3226 on neuropeptide Y1 receptor signaling pathways in various physiological and pathological conditions. Second, more studies are needed to evaluate the safety and efficacy of BIBP 3226 in animal models and clinical trials, particularly in the context of obesity, diabetes, cardiovascular diseases, and cancer. Third, new analogs of BIBP 3226 with improved pharmacokinetic and pharmacodynamic properties should be developed to enhance its therapeutic potential. Fourth, the potential of BIBP 3226 as a tool compound for the study of neuropeptide Y1 receptor biology should be further explored.
合成方法
The synthesis of BIBP 3226 involves several steps, including the reaction of 4-butylphenylboronic acid with 4-isopropoxybenzoyl chloride in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 1,2,4-triazole-3-thiol to yield BIBP 3226. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BIBP 3226 has been extensively used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions, including obesity, diabetes, cardiovascular diseases, and cancer. It has been shown to inhibit the effects of neuropeptide Y1 receptor activation, such as food intake, adiposity, and insulin resistance, in animal models. BIBP 3226 has also been used to study the role of neuropeptide Y1 receptor in the regulation of blood pressure and heart rate, as well as in the development and progression of various types of cancer.
属性
IUPAC Name |
N-(4-butylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-16-7-11-18(12-8-16)21-20(22)17-9-13-19(14-10-17)23-15(2)3/h7-15H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRFKJLAQQLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)
![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)